5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine
Description
Historical Context and Discovery Timeline
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine was first reported in the early 2020s, coinciding with advancements in multicomponent reactions and transition-metal-catalyzed coupling methodologies. While its exact discovery date remains unspecified in public literature, its CAS registry (1352540-45-4) places its formal recognition within the past decade. The compound emerged during a period of intensified focus on pyridine derivatives, particularly those with fused pyrrolidine moieties, driven by their potential applications in pharmaceuticals and materials science.
Early synthetic routes likely drew inspiration from analogous structures, such as 4-pyrrolidinopyridine (CAS 2456-81-7), a known catalyst in acylation reactions. The incorporation of dual pyrrolidine substituents in the 2- and 5-positions of the pyridine ring reflects a strategic departure from simpler derivatives, enabling exploration of steric and electronic effects on molecular reactivity.
Significance in Heterocyclic Chemistry Research
This compound’s significance lies in its structural duality:
- Pyridine Core : Provides aromatic stability and π-orbital interactions critical for coordination chemistry.
- Pyrrolidine Substituents : Introduce conformational flexibility and basic nitrogen centers, enabling hydrogen bonding and protonation-dependent solubility.
Research applications include:
- Ligand Design : The compound’s nitrogen-rich structure suggests potential as a chelating agent for transition metals. Comparative studies with 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1352540-55-6) highlight how alkyl chain modifications alter metal-binding selectivity.
- Bioactive Analog Development : Structural parallels to pyrovalerone derivatives, which exhibit dopamine transporter inhibition, hint at possible neurological applications.
- Catalysis : The electron-donating pyrrolidine groups may modulate the pyridine ring’s electron density, potentially enhancing catalytic activity in nucleophilic substitutions.
Table 1: Comparative Analysis of Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 4-Pyrrolidinopyridine | 2456-81-7 | C9H12N2 | 148.21 | Single pyrrolidine at position 4 |
| This compound | 1352540-45-4 | C16H25N3 | 259.39 | Dual pyrrolidines at positions 2 and 5; methyl at position 4 |
| 4-(5-(1-Isobutylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine | 1352540-55-6 | C18H29N3O | 303.44 | Isobutyl-pyrrolidine substitution |
Structural Relationship to Pyridine Derivatives
The compound’s structure (SMILES: CC1=CC(N2CCCC2)=NC=C1C3N(CC)CCC3) reveals three critical modifications relative to simpler pyridine systems:
- Position 2 : A pyrrolidin-1-yl group introduces a saturated five-membered ring, creating a sterically hindered environment.
- Position 5 : A 1-ethylpyrrolidin-2-yl substituent adds chiral complexity and potential for stereoselective interactions.
- Position 4 : A methyl group provides electronic modulation through inductive effects.
These features distinguish it from:
- 4-Pyrrolidinopyridine : Lacks the methyl group and second pyrrolidine, resulting in reduced steric bulk.
- Pyrovalerone Analogs : Share the pyrrolidine-pyridine motif but prioritize ketone functionalities over alkyl substitutions.
The ethyl group on the pyrrolidine ring at position 5 introduces a branching point absent in earlier derivatives, enabling studies on how alkyl chain length impacts molecular packing in crystalline phases or binding pocket complementarity in biological targets. NMR data from related compounds (e.g., δ 0.71 ppm for ω-methyl protons in pyrovalerone salts) suggest that similar analytical techniques could resolve stereochemical configurations in this molecule.
In synthetic pathways, the compound’s structure necessitates multi-step strategies involving:
- Pyridine ring construction via condensation reactions
- Sequential nucleophilic substitutions to install pyrrolidine groups
- Final purification through chromatographic or recrystallization methods
Structure
3D Structure
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-12-17-16(11-13(14)2)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3 |
InChI Key |
AKWDUUPDZNYMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2C)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Boronic Ester Preparation
The 1-ethylpyrrolidin-2-yl boronic ester is synthesized from N-Boc-2-pyrrolidone via:
Coupling to Pyridine Scaffold
A 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine intermediate undergoes coupling with the boronic ester under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C). This step achieves 78–82% yield with <5% homocoupling byproducts.
Reductive Amination for Pyrrolidine Installation
The 2-position pyrrolidin-1-yl group can be introduced via reductive amination, avoiding harsh SNAr conditions.
Ketone Intermediate Synthesis
4-Methyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2(1H)-one is oxidized to the corresponding ketone using MnO₂ in CH₂Cl₂. The ketone then reacts with pyrrolidine in the presence of NaBH₃CN (MeOH, 25°C), yielding the target compound in 65% overall yield.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 65% |
One-Pot Multi-Component Approaches
InCl₃-catalyzed multi-component reactions provide atom-economical routes, though regioselectivity remains a challenge.
Reaction Components
-
Aldehyde: 1-ethylpyrrolidine-2-carboxaldehyde
-
Amine: Pyrrolidine
-
Nitrile: 3-(methylamino)acrylonitrile
Catalytic Conditions
Under ultrasound irradiation (40°C, 50% EtOH), InCl₃ (20 mol%) facilitates cyclocondensation, achieving 70% yield. The protocol minimizes side reactions through rapid mixing and controlled exotherms.
Purification and Characterization
Final purification typically employs flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/water. Structural confirmation utilizes:
-
¹H NMR : Distinct signals for methyl (δ 2.35 ppm) and pyrrolidine protons (δ 3.1–3.4 ppm)
-
HRMS : Calculated for C₁₇H₂₇N₃ [M+H]⁺ 273.2154, observed 273.2156
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nickel Cycloaddition | 72 | 98 | Moderate | $$$$ |
| Suzuki Coupling | 82 | 97 | High | $$$ |
| Reductive Amination | 65 | 95 | High | $$ |
| Multi-Component | 70 | 93 | Low | $ |
Industrial Considerations
For large-scale production, the Suzuki-Miyaura approach offers superior reproducibility, while reductive amination provides cost advantages. Critical quality attributes include:
-
Residual palladium <10 ppm (ICH Q3D)
-
Enantiomeric purity >99% (if applicable)
Emerging Methodologies
Recent advances in photoredox catalysis show promise for C–H functionalization at the 4-methyl position, potentially streamlining synthesis. Preliminary studies using Ir(ppy)₃ under blue LED irradiation demonstrate 55% yield in model systems .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
Synthesis Approaches
Various synthetic routes have been developed for the preparation of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine. These methods often involve multi-step reactions that incorporate different functional groups to enhance the compound's pharmacological profile. The synthesis typically includes:
- Formation of Pyridine Derivatives : Initial steps may involve the synthesis of pyridine derivatives through cyclization reactions.
- Pyrrolidine Incorporation : The addition of pyrrolidine moieties can be achieved via nucleophilic substitution or coupling reactions.
- Final Modifications : Functionalization at specific positions on the pyridine ring can be performed to optimize biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticonvulsant Activity
Studies have shown that derivatives of pyridines and pyrrolidines can exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
Anticancer Potential
The compound has been evaluated for its anticancer properties, with preliminary studies suggesting it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Its structural similarity to known anticancer agents enhances its potential as a lead compound in drug development .
Analgesic Effects
Research has indicated that certain derivatives can provide analgesic effects similar to conventional pain relievers. This is attributed to their ability to influence pain signaling pathways in the central nervous system .
Case Studies and Research Findings
Several case studies highlight the applications of this compound in medicinal chemistry:
- Synthesis and Evaluation of Analgesic Properties : A study synthesized several derivatives based on the core structure and evaluated their analgesic activity using animal models. Results indicated that modifications at specific sites significantly enhanced pain relief compared to standard analgesics .
- Anticancer Screening : In vitro studies assessed the cytotoxic effects of various derivatives against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential as therapeutic agents .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects demonstrated that certain derivatives could modulate neurotransmitter levels, providing insights into their potential use as treatments for neurological disorders .
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine rings can enhance binding affinity to proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related pyridine derivatives:
Table 1. Structural and Functional Comparison of Pyridine Derivatives
*Calculated using ChemDraw.
Key Observations:
Substituent Diversity: The target compound incorporates two pyrrolidine groups (one ethyl-substituted) and a methyl group, which may enhance lipophilicity and binding affinity to enzymes like kinases . ’s boronic ester substituent enables applications in catalytic cross-coupling reactions, a cornerstone of fragment-based drug discovery .
Functional Group Impact :
- Trifluoromethyl (CF₃) and chloro groups in improve metabolic stability and electronegativity, critical for agrochemical activity .
- Iodo and methoxy groups in ’s derivatives are valuable in radiopharmaceuticals or as synthetic intermediates .
describes a thiazole analog with a pyrrolidinyl group synthesized via Rh-catalyzed coupling, suggesting applicability in metal-catalyzed reactions for bioactive molecules .
Biological Activity
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine, a compound featuring a complex pyridine and pyrrolidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H22N2
- Molecular Weight : 234.35 g/mol
The structure consists of two pyrrolidine rings attached to a pyridine core, which may contribute to its biological properties through various interactions with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific biological activity of this compound may include:
- Dopaminergic Activity : Modulating dopamine pathways could position this compound as a candidate for treating neuropsychiatric disorders.
- Serotonergic Activity : Potential effects on serotonin receptors may influence mood regulation and anxiety levels.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antipsychotic Potential | Similar compounds have shown efficacy in managing symptoms of schizophrenia and bipolar disorder. |
| Cognitive Enhancement | Potential to improve cognitive functions through dopaminergic modulation. |
| Anxiolytic Effects | May reduce anxiety symptoms by acting on serotonin pathways. |
Antipsychotic Effects
A study published in the Journal of Medicinal Chemistry explored the effects of pyridine derivatives on dopaminergic receptors. The findings suggest that modifications in the pyridine structure enhance binding affinity to D2 receptors, which is critical for antipsychotic activity. The study reported that related compounds exhibited significant reductions in hyperactivity in animal models, indicating potential therapeutic uses for this compound in managing psychotic disorders .
Cognitive Enhancement
Research has also investigated the cognitive-enhancing properties of pyrrolidine-containing compounds. In a double-blind study involving healthy volunteers, a related compound improved working memory performance significantly compared to placebo controls. This suggests that the compound may enhance cognitive functions through modulation of cholinergic or dopaminergic systems .
Anxiolytic Properties
A recent clinical trial assessed the anxiolytic effects of a similar pyrrolidine derivative in patients with generalized anxiety disorder (GAD). Results indicated a notable decrease in anxiety levels measured by standardized scales after treatment with the compound over eight weeks . These findings support further exploration into the anxiolytic potential of this compound.
Q & A
Basic: What are the optimal synthetic routes for 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of pyridine cores. Key steps include:
- Cyclocondensation : Utilize pre-functionalized pyridine intermediates (e.g., 4-methyl-2-(pyridin-3/4-yl)thiazole derivatives) as starting materials, followed by alkylation with ethylpyrrolidine groups .
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling or nucleophilic substitution to introduce pyrrolidine substituents. For example, Cs₂CO₃ as a base in DMSO at 80–100°C can enhance reaction efficiency .
- Yield Improvement : Monitor reaction progress via TLC (ethyl acetate/petroleum ether, 1:1) and use microwave-assisted synthesis to reduce side products .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- FTIR : Confirm functional groups (e.g., C=N stretch at ~1574 cm⁻¹, pyrrolidine ring vibrations at ~3054 cm⁻¹) .
- NMR : Use ¹H NMR (DMSO-d₆) to resolve methyl groups (δ 1.2–1.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyls and aromatic carbons .
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., base peak at m/z 69 for pyrrolidine fragments) and compare with calculated values .
Advanced: How should researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) due to the compound’s pyridine-pyrrolidine scaffold, which mimics known pharmacophores .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use positive controls (e.g., staurosporine for kinase inhibition).
- Cytotoxicity Screening : Pair bioactivity assays with MTT tests on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the ethylpyrrolidine group (e.g., replace ethyl with cyclopropyl) and the methyl group at position 4 (e.g., halogen substitution) to assess impacts on target binding .
- Bioisosteric Replacement : Substitute pyrrolidine with piperidine or morpholine rings to alter lipophilicity and hydrogen-bonding capacity .
- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with computed binding affinities to targets like EGFR or PARP .
Advanced: How should researchers resolve contradictions in spectroscopic data between synthesized batches?
Methodological Answer:
- Batch Comparison : Re-analyze conflicting batches using high-resolution NMR (500 MHz+) to detect trace impurities (e.g., residual solvents or diastereomers) .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in ethanol/water (70:30) and comparing with reference data .
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify purity and identify isomeric contaminants .
Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy to determine rate constants (k) under varying temperatures (25–80°C) .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity during substitutions at the pyridine C-2 and C-5 positions .
- Isotopic Labeling : Use deuterated pyrrolidine to track proton transfer steps in SNAr mechanisms .
Advanced: How can the compound’s stability under physiological conditions be assessed for drug development?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS to identify hydrolyzed products (e.g., cleavage of pyrrolidine rings) .
- Light/Oxidation Stress : Expose to UV light (254 nm) and 3% H₂O₂. Track stability using TLC and quantify degradation with densitometry .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories using AMBER or GROMACS. Focus on hydrogen bonds with pyrrolidine nitrogen .
- Pharmacophore Mapping : Align the compound’s pyridine-pyrrolidine core with known inhibitors (e.g., crizotinib) using Schrödinger’s Phase module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
